

Introduction: The Significance of Characterizing 3-Pyrrolidino-1,2-propanediol

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Compound of Interest

Compound Name: 3-Pyrrolidino-1,2-propanediol

Cat. No.: B1329969

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3-Pyrrolidino-1,2-propanediol is a chemical compound featuring a pyrrolidine ring and a propanediol side chain. This unique structure, combining a tertiary amine with a diol, imparts specific physicochemical properties that are crucial for its application in various scientific fields, including as a building block in medicinal chemistry. Understanding its solubility and stability is a cornerstone of preclinical development, influencing everything from formulation and dosage to storage and shelf-life. An inadequate characterization can lead to failed batches, inaccurate biological data, and potential safety risks. This document serves as a practical guide to establishing a robust solubility and stability profile for this molecule.

Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule. These parameters provide the first clues to its behavior in different environments.

Property	Value	Source
CAS Number	85391-19-1	[1][2]
Molecular Formula	C ₇ H ₁₅ NO ₂	[3]
Molecular Weight	145.20 g/mol	[3]
Melting Point	46-48 °C	[3]
Boiling Point	145-150 °C	[3]
Appearance	Data not available; likely a solid at room temperature based on melting point.	

Establishing the Solubility Profile

The solubility of a compound dictates its bioavailability and the choice of vehicle for in-vitro and in-vivo studies. The structure of **3-Pyrrolidino-1,2-propanediol**, with its polar hydroxyl groups and the basic nitrogen atom of the pyrrolidine ring, suggests good solubility in polar protic solvents.

Predicted Solubility

Based on its functional groups, the following solubility profile can be anticipated:

- **High Solubility:** Water, ethanol, methanol, and other polar protic solvents. The diol moiety can form multiple hydrogen bonds with water, and the tertiary amine can be protonated in acidic to neutral aqueous solutions, further enhancing solubility.
- **Moderate to High Solubility:** Polar aprotic solvents like DMSO and DMF.
- **Low Solubility:** Non-polar solvents such as hexane and toluene.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol ensures that the solution is fully saturated, providing a reliable measure of solubility.

Causality Behind Experimental Choices:

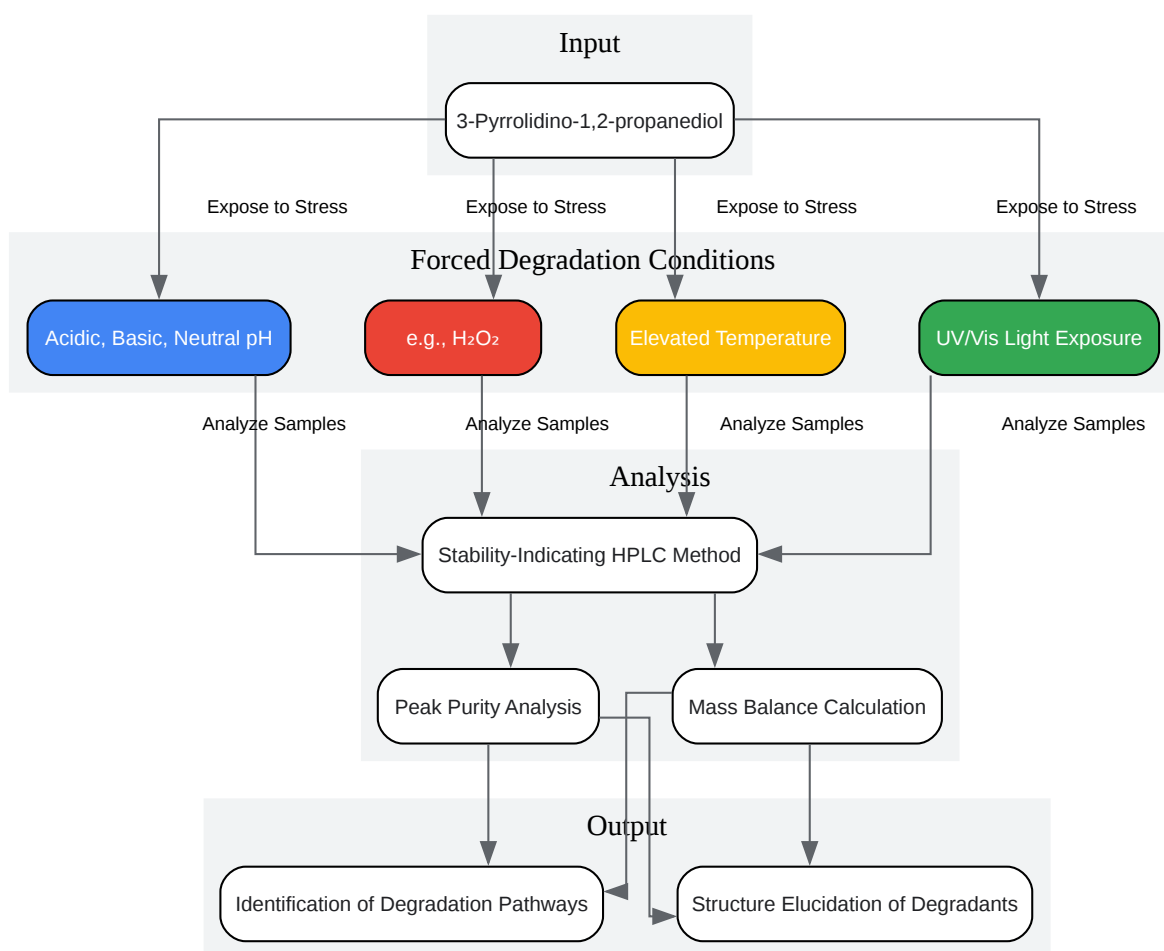
- **Equilibration Time:** A sufficient incubation time (typically 24-72 hours) is critical to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.
- **Temperature Control:** Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducibility.
- **Quantification Method:** A stability-indicating analytical method, such as HPLC-UV, is required to accurately measure the concentration of the dissolved compound without interference from potential degradants.

Protocol:

- **Preparation:** Add an excess amount of **3-Pyrrolidino-1,2-propanediol** to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, clear container.
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- **Phase Separation:** Allow the suspension to settle. Subsequently, filter the solution through a 0.45 µm filter to remove any undissolved particles.
- **Quantification:** Dilute the clear filtrate with a suitable solvent and analyze the concentration of **3-Pyrrolidino-1,2-propanediol** using a validated analytical method (e.g., HPLC-UV).
- **Calculation:** The solubility is reported in units such as mg/mL or µg/mL.

Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[4][5] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[4][6]



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Hydrolytic Stability

The stability of a compound in aqueous solutions at different pH values is crucial for developing liquid formulations.

Protocol for Hydrolytic Stability:

- Buffer Preparation: Prepare buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 9.0).
- Sample Preparation: Dissolve a known concentration of **3-Pyrrolidino-1,2-propanediol** in each buffer.
- Incubation: Store the solutions at a specified temperature (e.g., 40 °C or 60 °C) and protect them from light.
- Time Points: Withdraw aliquots at predefined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
- Analysis: Immediately analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Expected Outcome: Due to the presence of the diol and tertiary amine, **3-Pyrrolidino-1,2-propanediol** is expected to be relatively stable against hydrolysis. However, extreme pH and high temperatures could potentially lead to degradation. The productivity of similar compounds like 1,3-propanediol has been shown to be influenced by pH in fermentation processes.^{[7][8]}

Oxidative Stability

Oxidation is a common degradation pathway, especially for molecules with tertiary amines and alcohol functionalities.

Protocol for Oxidative Stability:

- Reagent Preparation: Prepare a solution of an oxidizing agent, typically 3% hydrogen peroxide (H₂O₂).
- Sample Preparation: Dissolve a known concentration of **3-Pyrrolidino-1,2-propanediol** in a suitable solvent (e.g., water or methanol) and add the oxidizing agent.

- Incubation: Store the solution at room temperature, protected from light.
- Time Points and Analysis: Monitor the reaction over time (e.g., 0, 2, 6, and 24 hours) using HPLC. The reaction may be quenched at each time point by adding a substance like sodium bisulfite.

Expected Outcome: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, potentially forming an N-oxide. The secondary and primary alcohol groups could also be oxidized to ketones and aldehydes, respectively. Studies on the oxidation of 1,2-propanediol have shown it can be converted to lactic acid under certain catalytic conditions.[\[9\]](#)[\[10\]](#)

Thermal Stability

This study assesses the impact of high temperatures on the compound in its solid state.

Protocol for Thermal Stability:

- Sample Preparation: Place a known amount of solid **3-Pyrrolidino-1,2-propanediol** in a vial.
- Incubation: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for an extended period (e.g., 1-4 weeks).
- Analysis: At specified time points, dissolve the sample in a suitable solvent and analyze by HPLC to check for degradation. Techniques like Differential Scanning Calorimetry (DSC) can also be used to determine the decomposition temperature. Studies on the related compound 1,3-propanediol have shown it to be stable at 250 °C under inert conditions.[\[11\]](#)[\[12\]](#)

Expected Outcome: The compound is expected to be relatively stable at moderately elevated temperatures. At higher temperatures, dehydration or other complex degradation pathways may occur.

Photostability

Photostability testing determines if a compound is degraded by exposure to light.

Protocol for Photostability (ICH Q1B):

- **Sample Preparation:** Prepare samples of the solid compound and a solution in a suitable solvent.
- **Exposure:** Expose the samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.
- **Analysis:** After exposure, compare the samples to the dark control using HPLC to quantify any degradation.

Expected Outcome: The chromophores in **3-Pyrrolidino-1,2-propanediol** are not extensive, suggesting it may have good photostability. However, empirical testing is essential.

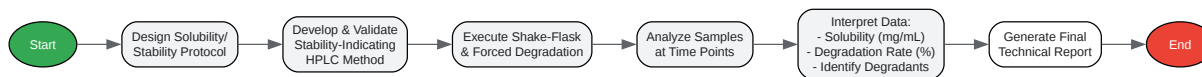
Analytical Methodologies

A robust, stability-indicating analytical method is paramount for accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) is the most common technique.

HPLC Method Development

- **Column:** A reversed-phase C18 column is a good starting point.
- **Mobile Phase:** A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate the polar parent compound from less polar degradants.
- **Detection:** UV detection is suitable if the molecule has a chromophore. If not, or for higher sensitivity and identification of unknowns, a mass spectrometer (MS) detector is preferred.
- **Validation:** The method must be validated for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.

Gas chromatography (GC) can also be an alternative, sometimes requiring derivatization for polar compounds like aminodiols.[\[13\]](#)[\[14\]](#)



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Conclusion

A thorough understanding of the solubility and stability of **3-Pyrrolidino-1,2-propanediol** is non-negotiable for its successful application in research and development. This guide outlines the fundamental principles and provides actionable protocols for a comprehensive characterization. By systematically evaluating its behavior in various solvents and under diverse stress conditions, researchers can build a robust data package that supports formulation development, defines appropriate storage conditions, and ensures the integrity of scientific findings. The key to success lies in the meticulous execution of these experiments, underpinned by a validated, stability-indicating analytical method.

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